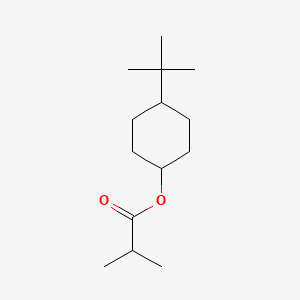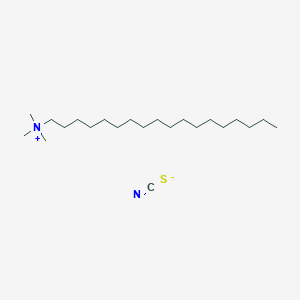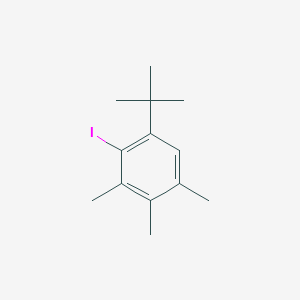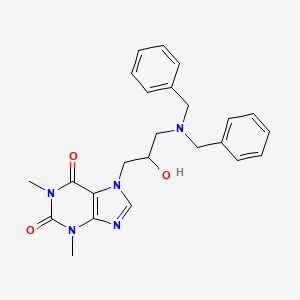![molecular formula C19H13N3O10S3 B14730360 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid CAS No. 6098-94-8](/img/structure/B14730360.png)
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple sulfonic acid groups, a quinoline moiety, and a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 8-oxo-5-sulfoquinoline-7(8H)-ylidene hydrazine with naphthalene-1,3-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles like amines or alcohols, forming sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Hydrazine derivatives with reduced quinoline moiety.
Substitution: Sulfonamide or sulfonate ester derivatives.
科学的研究の応用
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules and as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes.
類似化合物との比較
Similar Compounds
8-Oxo-5-sulfoquinoline: Shares the quinoline moiety and sulfonic acid group but lacks the naphthalene core.
Naphthalene-1,3-disulfonic acid: Contains the naphthalene core and sulfonic acid groups but lacks the quinoline moiety.
Quinoline-7(8H)-ylidene hydrazine: Contains the quinoline moiety and hydrazine group but lacks the naphthalene core and sulfonic acid groups.
Uniqueness
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is unique due to its combination of quinoline, naphthalene, and multiple sulfonic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
6098-94-8 |
|---|---|
分子式 |
C19H13N3O10S3 |
分子量 |
539.5 g/mol |
IUPAC名 |
6-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C19H13N3O10S3/c23-19-15(9-17(35(30,31)32)14-2-1-5-20-18(14)19)22-21-11-3-4-13-10(6-11)7-12(33(24,25)26)8-16(13)34(27,28)29/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChIキー |
KDCMDGVYPLAYAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
